molecular formula C14H25NO4 B2600031 1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid CAS No. 2413898-16-3

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid

Cat. No. B2600031
CAS RN: 2413898-16-3
M. Wt: 271.357
InChI Key: ZAZPLMHOAWBGOA-YPFXGUDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid, also known as Boc-4-ethyl-L-proline, is a type of amino acid derivative that has been found to have various applications in scientific research. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid”:

Peptide Synthesis

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid is widely used in peptide synthesis as a protected amino acid. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted side reactions during peptide bond formation. This allows for the sequential addition of amino acids to form peptides and proteins .

Ionic Liquid Synthesis

This compound can be used to create amino acid ionic liquids (AAILs). These ionic liquids are valuable in various organic synthesis processes due to their unique properties, such as low volatility, high thermal stability, and recyclability. AAILs derived from Boc-protected amino acids have been used as solvents and reagents in peptide synthesis, enhancing reaction efficiency and selectivity .

Chiral Separation

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid can be employed in chiral separation techniques. Its chiral nature allows it to be used in the separation of enantiomers, which is crucial in the production of optically pure compounds for pharmaceuticals and other applications. This compound can be used in chiral chromatography or as a chiral auxiliary in asymmetric synthesis .

Drug Development

In drug development, this compound can serve as a building block for the synthesis of novel pharmaceuticals. Its protected amino group allows for the introduction of various functional groups, enabling the creation of diverse drug candidates. The Boc group can be removed under mild conditions, revealing the free amine for further functionalization .

Bioconjugation

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid is useful in bioconjugation techniques, where it can be attached to biomolecules such as proteins, peptides, or nucleic acids. This allows for the creation of bioconjugates with improved stability, solubility, or targeting capabilities, which are essential in therapeutic and diagnostic applications .

properties

IUPAC Name

4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-10-6-8-14(9-7-10,11(16)17)15-12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZPLMHOAWBGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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